N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide
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Overview
Description
N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a butylamino group, a dimethyl-oxocyclohexene ring, and a hexafluoropropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide involves multiple steps. The initial step typically includes the preparation of the butylamino group, followed by the formation of the dimethyl-oxocyclohexene ring. The hexafluoropropane moiety is then introduced through a series of reactions involving fluorinating agents. The final step involves the coupling of these intermediates under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The butylamino group can interact with biological receptors, while the hexafluoropropane moiety may enhance the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(methylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide
- N-{2-[2-(ethylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide
Uniqueness
N-{2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl}cyclohexanecarboxamide is unique due to the presence of the butylamino group, which imparts specific chemical and biological properties. This compound’s structural features make it distinct from its analogs, potentially offering different reactivity and applications .
Properties
Molecular Formula |
C22H32F6N2O2 |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[2-[2-(butylamino)-4,4-dimethyl-6-oxocyclohexen-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H32F6N2O2/c1-4-5-11-29-15-12-19(2,3)13-16(31)17(15)20(21(23,24)25,22(26,27)28)30-18(32)14-9-7-6-8-10-14/h14,29H,4-13H2,1-3H3,(H,30,32) |
InChI Key |
ZCSKVLSKTCTBTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=O)CC(C1)(C)C)C(C(F)(F)F)(C(F)(F)F)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
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